molecular formula C10H19NO2 B8598580 Tert-butyl 3-amino-4-methylpent-2-enoate CAS No. 87512-33-2

Tert-butyl 3-amino-4-methylpent-2-enoate

Cat. No.: B8598580
CAS No.: 87512-33-2
M. Wt: 185.26 g/mol
InChI Key: HAXGJIVYWJPSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4-methylpent-2-enoate is an α,β-unsaturated ester featuring a tertiary butyl ester group, a primary amino substituent at the β-position, and a methyl group at the γ-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive enoate backbone and sterically protective tert-butyl group. The amino group enables nucleophilic reactions, while the tert-butyl ester enhances stability against hydrolysis compared to smaller alkyl esters like methyl or ethyl .

Properties

CAS No.

87512-33-2

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl 3-amino-4-methylpent-2-enoate

InChI

InChI=1S/C10H19NO2/c1-7(2)8(11)6-9(12)13-10(3,4)5/h6-7H,11H2,1-5H3

InChI Key

HAXGJIVYWJPSJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)OC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

(Z)-Ethyl 3-amino-4-oxopent-2-enoate (66)

2-Azido-3-(tert-butyldimethylsilyloxy)-1-phenylbutan-1-one (68)

Methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate (12)

Structural and Reactivity Differences:

Compound Functional Groups Key Structural Features Reactivity Profile
Tert-butyl 3-amino-4-methylpent-2-enoate Tert-butyl ester, β-amino, γ-methyl Conjugated enoate system Amino group participates in cyclization or amidation; tert-butyl ester resists hydrolysis
(Z)-Ethyl 3-amino-4-oxopent-2-enoate (66) Ethyl ester, β-amino, γ-oxo Oxo group at γ-position Oxo group enhances electrophilicity, enabling aldol-like reactions
2-Azido-3-(TBDMS-oxy)-1-phenylbutan-1-one (68) Azido, TBDMS-protected hydroxy, ketone Silyl ether protection Azide group allows click chemistry; TBDMS enhances steric protection
Methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate (12) Boc-protected amide, methyl ester Double bonds at pent-4-enoate and butenamido Boc group stabilizes amide; isomerism complicates purification

Physical and Chemical Properties

Property This compound (Z)-Ethyl 3-amino-4-oxopent-2-enoate (66) Methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate (12)
Molecular Weight ~187.25 g/mol ~157.17 g/mol ~297.35 g/mol
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Low water solubility due to Boc group
Boiling/Melting Point Not reported Not reported Liquid at room temperature

Research Findings and Limitations

  • Target Compound : High steric shielding from the tert-butyl group improves shelf life but may reduce reaction rates in sterically sensitive transformations.
  • Comparative Data :
    • Compound 68 ’s azido group enables bioorthogonal chemistry, a feature absent in the target compound .
    • Compound 12 ’s synthesis achieved 79% yield despite isomer challenges, suggesting robust Boc-protection strategies .

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